molecular formula C19H18N6O B2460668 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034559-70-9

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2460668
CAS No.: 2034559-70-9
M. Wt: 346.394
InChI Key: BZTVOGMSAFWIPJ-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
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Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-24-17(6-7-23-24)15-8-14(9-20-11-15)10-21-19(26)12-25-13-22-16-4-2-3-5-18(16)25/h2-9,11,13H,10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTVOGMSAFWIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a synthetic derivative that falls under the category of benzimidazole compounds. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4O\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}

This structure features a benzimidazole core, which is often associated with various therapeutic effects.

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have demonstrated notable antimicrobial properties. A review of literature indicates that compounds with benzimidazole moieties exhibit activity against a range of bacteria and fungi. For instance, studies have shown that similar benzimidazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameActivity TypeTarget OrganismsMIC (µg/ml)
Compound AAntibacterialS. aureus8
Compound BAntifungalCandida albicans16
Compound CAntibacterialE. coli4

Anticancer Potential

Benzimidazole derivatives have also been explored for their anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways. Research indicates that certain benzimidazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation .

Case Study:
In a study published in 2021, a series of benzimidazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural components. Modifications to the benzimidazole core or substituents can enhance or diminish activity. For example, the introduction of a pyrazole moiety in the compound under discussion has been associated with improved potency against certain pathogens .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of PyrazoleIncreased antibacterial potency
Substitution at N-positionEnhanced cytotoxicity against cancer cells

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of benzimidazole derivatives, including the compound , as anticancer agents. Studies have demonstrated that compounds containing benzimidazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzimidazole have been shown to inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting a mechanism of action that involves the disruption of cellular processes critical for tumor growth .

Antimicrobial Properties

In addition to anticancer activity, compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide have been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit moderate activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Antiparasitic Effects

Another promising application is in the field of antiparasitic drugs. The structural similarities between this compound and known antiprotozoal agents suggest potential efficacy against parasites such as Trichomonas vaginalis. In silico studies have indicated that derivatives can be designed to enhance activity against these pathogens while minimizing toxicity .

Neuroprotective Effects

Emerging studies suggest that benzimidazole derivatives may also possess neuroprotective properties. These compounds have been investigated for their ability to mitigate neurodegenerative processes, potentially offering therapeutic avenues for conditions like Alzheimer's disease. The neuroprotective effects are thought to arise from their ability to inhibit oxidative stress and modulate neuroinflammatory pathways .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves several steps that can be optimized for yield and purity. The structure–activity relationship (SAR) studies are crucial in understanding how modifications to the compound's structure affect its biological activity. Variations in substituents on the benzimidazole ring or the pyridine moiety can significantly alter pharmacological profiles, guiding future drug design efforts .

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings:

Study ReferenceCompoundTargetFindings
Benzimidazole DerivativeTrichomonas vaginalisLower toxicity than traditional treatments
Benzimidazole AnalogBacterial strainsModerate antimicrobial activity
Benzimidazole-based CompoundCancer cell linesSignificant cytotoxic effects

These findings underscore the versatility of 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide as a scaffold for developing new therapeutic agents across multiple domains.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing derivatives of this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions starting with condensation of substituted pyrazoles or benzimidazoles. For example, refluxing equimolar mixtures of precursors (e.g., ethyl acetoacetate and phenyl hydrazine) in glacial acetic acid at 70°C for 90 minutes is a standard protocol . Yield optimization requires precise stoichiometry, controlled temperature, and purification via column chromatography or recrystallization. Monitoring reaction progress with TLC (using solvents like ethyl acetate/hexane) ensures intermediate purity .

Basic: What analytical techniques are critical for characterizing this compound and its analogues?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 8.75–8.56 ppm for aromatic protons in pyridinyl groups) to confirm substituent positions .
  • ESI-MS : Molecular ion peaks (e.g., m/z 351.00 for a nitrobenzimidazole derivative) validate molecular weight .
  • Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/O content ensure purity .
  • IR spectroscopy : Absorbance bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups .

Advanced: How can computational methods like DFT or molecular docking enhance the understanding of its bioactivity?

DFT studies calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking evaluates binding affinities to biological targets (e.g., enzymes or receptors). For example, docking poses (e.g., "purple" and "red" configurations in ) reveal interactions with active sites, guiding SAR modifications . Software like Gaussian or AutoDock is used with optimized geometries at B3LYP/6-31G(d) level .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar analogues?

Contradictions often arise from assay variability (e.g., cell line sensitivity) or structural nuances (e.g., halogen substitutions altering solubility). Systematic approaches include:

  • Replicating assays under standardized conditions (e.g., MTT protocol at 48h incubation).
  • Performing meta-analysis of IC₅₀ values across studies to identify trends.
  • Validating target engagement via SPR or isothermal titration calorimetry (ITC) .

Basic: What in vitro assays are suitable for evaluating its anticancer potential?

Common assays include:

  • MTT/PrestoBlue : Cell viability assays using adherent cancer lines (e.g., MCF-7, HeLa).
  • Apoptosis markers : Flow cytometry with Annexin V/PI staining.
  • Enzyme inhibition : Kinase or HDAC activity measured via fluorogenic substrates .
  • Molecular docking : Preliminary virtual screening against validated targets (e.g., uPAR in ) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on benzimidazole to enhance binding .
  • Heterocycle replacement : Swapping pyridinyl with thiazole or triazole rings to modulate solubility (e.g., ’s 9a–9e series) .
  • Pharmacophore mapping : Identifying critical motifs (e.g., acetamide linker) via 3D-QSAR models .

Advanced: What strategies address low synthetic yields in large-scale preparations?

  • Catalyst optimization : Transitioning from acetic acid to Lewis acids (e.g., ZnCl₂) for faster cyclization .
  • Microwave-assisted synthesis : Reducing reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
  • Green solvents : Replacing dioxane with PEG-400 or cyclopentyl methyl ether (CPME) to improve sustainability .

Advanced: How can reaction path search methods accelerate the discovery of novel derivatives?

ICReDD’s computational workflow integrates quantum chemical calculations (e.g., DFT) with experimental feedback to predict viable pathways. For example, transition-state modeling identifies low-energy routes for forming pyrazole-thiophene hybrids (e.g., ’s derivatives) .

Basic: What stability considerations are critical for long-term storage of this compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of acetamide groups.
  • Solubility : Lyophilize DMSO stock solutions to avoid freeze-thaw cycles .

Advanced: How can researchers validate conflicting spectral data (e.g., NMR shifts) across studies?

  • Reproducibility : Re-run NMR under identical conditions (e.g., 300 MHz, CDCl₃).
  • Isotopic labeling : Use ¹⁵N or ¹³C-enriched samples to resolve overlapping signals.
  • Peer validation : Cross-check with databases (e.g., HMDB, PubChem) or collaborative networks .

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